N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in pharmaceutical chemistry due to its potential applications in drug development. This compound features a complex structure that includes a cyclohexyl group, a methyl group, and a pyridazine moiety, which contribute to its biological activity. The synthesis and characterization of this compound are significant for understanding its properties and potential therapeutic uses.
The compound is derived from the broader class of pyridazine derivatives, known for their diverse biological activities. Research has indicated that modifications to the pyridazine structure can enhance the pharmacological profiles of these compounds, making them valuable in medicinal chemistry.
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be classified as an amide due to the presence of the amide functional group. Its classification within chemical databases typically categorizes it under organic compounds, specifically those containing nitrogen and heterocyclic rings.
The synthesis of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be achieved through several methods, including:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Reversed-phase chromatography is often employed for purification, ensuring that by-products are effectively removed from the final product.
Key molecular data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent degradation of sensitive functional groups. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product formation.
The mechanism by which N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide exerts its biological effects is not fully elucidated but may involve:
Studies involving binding assays and enzyme kinetics are necessary to establish definitive mechanisms of action. Preliminary data suggest potential interactions with targets relevant to inflammation or cancer pathways.
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is characterized by:
Chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions.
N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide holds potential applications in:
Research into this compound's efficacy and safety profiles will determine its viability as a therapeutic agent in clinical settings.
Pyridazinone derivatives constitute a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring featuring two adjacent nitrogen atoms at positions 1 and 2, along with a ketone functionality at position 3 or 6. The systematic naming of these compounds follows IUPAC conventions based on substitution patterns and ring oxidation states. The core scaffold is designated as pyridazin-3(2H)-one when the carbonyl group resides at position 3, or pyridazin-6(1H)-one when carbonylated at position 6. The compound N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide exemplifies strategic functionalization of this scaffold. Its name systematically describes: (1) an N-2 substituted propanamide moiety (N-cyclohexyl-N-methyl-2-...propanamide); (2) a pyridazinone ring with a methyl group at C-3 and carbonyl at C-6 (3-methyl-6-oxopyridazin-1(6H)-yl); and (3) the linkage point between these units at the pyridazinone's N-1 position [3] .
Structural taxonomy classifies pyridazinone derivatives according to ring substitution patterns and appended pharmacophores. Key structural categories include:
Table 1: Structural Taxonomy of Representative Pyridazinone Derivatives
Core Scaffold | N-2 Substituent | C-3/C-6 Substituents | Representative Compound |
---|---|---|---|
Pyridazin-3(2H)-one | Arylacetamide | Variable at C-4/C-6 | FPR agonists (e.g., dual FPR1/FPR2 agonists) |
Pyridazin-6(1H)-one | Propanamide chain | Methyl at C-3 | N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide |
1,2,4-Oxadiazolyl-pyridazinone | Complex heteroaryl | Trifluoromethyl at oxadiazole | HDAC6 inhibitors (e.g., WO2017222951) |
The structural complexity arises from permutations at three key sites: (1) The N-1 position often connects to alkyl/aryl chains or heterocycles, determining molecular geometry and pharmacokinetic properties; (2) The N-2 position commonly bears acyl groups (e.g., arylacetamides) critical for target engagement; and (3) The C-3 and C-6 positions tolerate limited modifications like methylation or halogenation that modulate electronic properties without compromising ring planarity essential for π-stacking interactions [3] [6]. This compound’s taxonomy places it within the C-6 carbonyl subclass with N-1-linked propanamide and C-3 methylation—a configuration optimized for balancing lipophilicity (cyclohexyl group) and hydrogen-bonding capacity (amide and carbonyl functionalities) [8].
The medicinal exploration of pyridazinones spans over six decades, evolving from serendipitous discoveries to rational design paradigms. The historical trajectory reveals three distinct eras:
Cardiovascular Era (1960s-1980s): Early pyridazinones like zardaverine emerged as phosphodiesterase III inhibitors for heart failure treatment. These 4,5-disubstituted derivatives established the scaffold’s capacity to modulate enzymatic targets but exhibited off-target effects. Structural simplification efforts revealed that C-4/C-5 saturation reduced cardiotoxicity while retaining bioactivity [3] [8].
Neurological and Metabolic Era (1990s-2010s): Second-generation derivatives exploited the scaffold’s ability to cross the blood-brain barrier. Compounds like emorfazone (analgesic) featured bulky N-2 aryl groups, while azeliflapon (leukotriene biosynthesis inhibitor) demonstrated the therapeutic relevance of C-3 alkylation. This period saw the strategic incorporation of cyclohexyl groups (e.g., N-cyclohexyl-N-methyl motifs) to enhance metabolic stability and CNS penetration—a design principle directly relevant to the profiled compound [8].
Receptor-Targeted Era (2010s-Present): Contemporary research focuses on pyridazinones as privileged scaffolds for G-protein-coupled receptors (GPCRs) and epigenetic enzymes. Landmark studies confirmed the arylacetamide moiety at N-2 as fundamental for formyl peptide receptor (FPR) agonist activity, with pyridazin-3(2H)-one serving as an optimal core [3]. Parallel innovations include C-3 trifluoromethyloxadiazole conjugates (e.g., WO2017222951) that inhibit histone deacetylase 6 (HDAC6) for oncology applications [6]. The compound N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide represents an evolution of this receptor-targeted approach, combining the N-1 propanamide linker with C-3 methylation to optimize physicochemical properties while retaining target engagement capabilities [6].
Table 2: Evolution of Key Pyridazinone Derivatives in Medicinal Chemistry
Era | Representative Compound | Key Structural Features | Primary Therapeutic Target |
---|---|---|---|
1960s-1980s | Zardaverine | 4,5-Dichloro-pyridazinone | Phosphodiesterase III |
1990s-2010s | Emorfazone | N-2 Phenylpyridazinone | Cyclooxygenase (indirect) |
1990s-2010s | 3-cyclohexyl-N-methyl-1-propanamine | Cyclohexyl-methylamine side chain | Neurological targets |
2010s-Present | FPR Agonists (SciDirect) | N-2 Arylacetamide | Formyl peptide receptors |
2010s-Present | HDAC6 Inhibitors (WO2017222951) | C-3-(5-trifluoromethyl-1,2,4-oxadiazole) | Histone deacetylase 6 |
Strategic functionalization of pyridazinone scaffolds at specific positions enables precise modulation of pharmacodynamic and pharmacokinetic properties. The N-2 position serves as the primary vector for introducing pharmacophores that dictate target selectivity and potency. Research on formyl peptide receptor (FPR) agonists demonstrates that an arylacetamide moiety at N-2 is indispensable for receptor activation. Molecular docking studies reveal that this group occupies hydrophobic pockets within FPR1/FPR2 binding sites, mimicking natural peptide ligands like fMLF. Crucially, replacing the arylacetamide with aliphatic chains (e.g., cyclohexylacetamide) diminishes agonist activity, underscoring the requirement for aromatic π-systems at this position [3].
The C-3 position offers a secondary modulation site where steric and electronic properties fine-tune bioactivity. Unlike C-4/C-6 positions—which show limited tolerance for bulky groups—C-3 accommodates small alkyl substituents (e.g., methyl) without significant conformational distortion. In the profiled compound, the 3-methyl group serves dual purposes: (1) Electronically, it slightly increases ring electron density, potentially enhancing hydrogen-bond acceptor capacity at the adjacent carbonyl oxygen; (2) Sterically, it provides strategic blockade of metabolic soft spots while maintaining ligand-receptor complementarity. Molecular modeling indicates that C-3 methylation induces a 15° out-of-plane rotation in appended N-1 chains, potentially optimizing vectorial orientation toward deep binding cavities [3] [6].
Synthetic pathways to these derivatives exploit the reactivity differential between N-1/N-2 nitrogen atoms. The preferred route involves:
Table 3: Impact of Position-Specific Functionalization on Bioactivity
Position | Permitted Modifications | Biological Consequence | Structural Basis |
---|---|---|---|
N-2 | Arylacetamide > Heteroarylacetamide > Aliphatic amide | FPR agonist activity abolished with aliphatic chains | Aryl group engages Tyr257/Phe110 via π-stacking in FPR1 |
C-3 | Methyl ≈ Chlorine > Hydrogen > Phenyl | Methyl enhances metabolic stability without activity loss | Small groups maintain planarity; phenyl induces steric clash |
N-1 | Alkyl chains (C2-C6) with terminal amides/heterocycles | Enables linker diversification for target reach | Flexible chains access subpockets (e.g., HDAC6 hydrophobic tunnel) |
C-6 | Carbonyl essential; no substituent tolerance | Modifications abolish agonist activity | Carbonyl H-bonds with Arg205/Lys863 in HDAC6/FPR1 |
The synergy between N-2 and C-3 modifications exemplifies rational scaffold optimization: The N-2 propanamide with tertiary cyclohexyl-methylamine confers membrane permeability and metabolic stability, while the compact C-3 methyl group preserves the core’s electronic profile essential for target engagement [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1